3-Amino-1-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,5-dihydropyrano[2,3-c]chromene-2-carbonitrile
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Overview
Description
3-AMINO-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,5-DIHYDROPYRANO[2,3-C]CHROMEN-2-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 3-AMINO-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,5-DIHYDROPYRANO[2,3-C]CHROMEN-2-YL CYANIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core chromene structure, followed by the introduction of the amino group, the difluorophenoxy methyl group, and the methoxyphenyl group. The final step involves the formation of the cyanide group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as converting the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-AMINO-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,5-DIHYDROPYRANO[2,3-C]CHROMEN-2-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives with different substituents These compounds may have similar structures but differ in their functional groups, leading to different chemical and biological properties
Properties
Molecular Formula |
C27H18F2N2O5 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
3-amino-1-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-5-oxo-1H-pyrano[2,3-c]chromene-2-carbonitrile |
InChI |
InChI=1S/C27H18F2N2O5/c1-33-20-8-6-14(10-15(20)13-34-22-9-7-16(28)11-19(22)29)23-18(12-30)26(31)36-25-24(23)17-4-2-3-5-21(17)35-27(25)32/h2-11,23H,13,31H2,1H3 |
InChI Key |
BXVAXRHQYWHEEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4OC3=O)N)C#N)COC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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